

A Comparative Analysis of 3-Methoxy-5-nitrobenzotrifluoride and its Isomeric Counterparts

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Methoxy-5-nitrobenzotrifluoride**

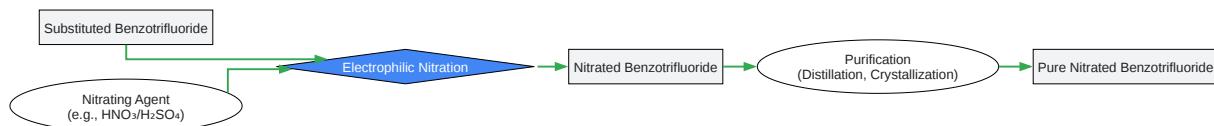
Cat. No.: **B1297831**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug discovery, nitrated benzotrifluorides serve as pivotal intermediates. Their unique combination of a trifluoromethyl group, known for enhancing metabolic stability and lipophilicity, and a reactive nitro group makes them valuable building blocks. This guide provides an objective comparison of **3-Methoxy-5-nitrobenzotrifluoride** with other key nitrated benzotrifluorides, focusing on their physicochemical properties, synthesis, and available performance data.

Physicochemical Properties: A Tabular Comparison


The position of the nitro and methoxy groups on the benzotrifluoride ring significantly influences the physical and chemical characteristics of these compounds. The following table summarizes key physicochemical data for **3-Methoxy-5-nitrobenzotrifluoride** and its common isomers.

Property	3-Methoxy-5-nitrobenzotrifluoride	2-Nitrobenzotrifluoride	3-Nitrobenzotrifluoride	4-Nitrobenzotrifluoride
CAS Number	328-79-0[1][2]	384-22-5[3]	98-46-4[4][5]	402-54-0[6]
Molecular Formula	C ₈ H ₆ F ₃ NO ₃ [1][2]	C ₇ H ₄ F ₃ NO ₂ [3]	C ₇ H ₄ F ₃ NO ₂ [4][5]	C ₇ H ₄ F ₃ NO ₂ [6]
Molecular Weight	221.13 g/mol [1]	191.11 g/mol [3] [7]	191.11 g/mol [5] [8]	191.11 g/mol [6]
Melting Point	36-38 °C[1]	31-32 °C[3]	-5 °C[8]	38-40 °C[6]
Boiling Point	246.9 °C at 760 mmHg	216-217 °C at 760 mmHg[9]	200-205 °C[10]	81-83 °C at 10 mmHg[6]
Density	1.392 g/cm ³	1.391 g/cm ³ (estimate)	1.436 g/mL at 25 °C[10]	1.391 g/cm ³ (estimate)[11]
Appearance	Solid, Brown powder[12]	Yellow crystals[3]	Clear yellow liquid[10]	Thin, oily straw-colored liquid[13]
Solubility in Water	Insoluble	Insoluble[3]	0.4 g/L (20 °C)[5]	Insoluble[13]

Synthesis and Reactivity: An Overview

The primary method for synthesizing nitrated benzotrifluorides is through the electrophilic nitration of a corresponding benzotrifluoride precursor. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.

General Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of nitrated benzotrifluorides.

The trifluoromethyl ($-\text{CF}_3$) group is a deactivating, meta-directing group. Therefore, the nitration of benzotrifluoride predominantly yields the 3-nitro isomer.^[4] The introduction of a methoxy group ($-\text{OCH}_3$), an activating, ortho-, para-directing group, alters the electronic landscape of the ring, influencing the position of nitration.

Experimental Protocols

Synthesis of 3-Nitrobenzotrifluoride:

A common laboratory-scale synthesis involves the nitration of benzotrifluoride using a mixture of fuming nitric acid and concentrated sulfuric acid.

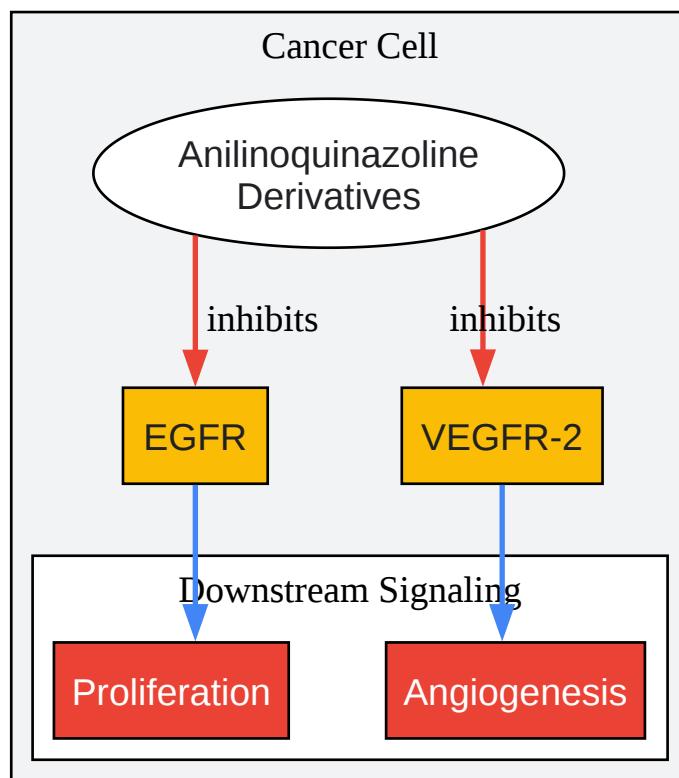
- Materials: Benzotrifluoride, fuming nitric acid (95%), concentrated sulfuric acid, dichloromethane, water, magnesium sulfate.
- Procedure:
 - A stirred mixture of benzotrifluoride (0.55 mol) and concentrated sulfuric acid (200 ml) is prepared.^[14]
 - Fuming nitric acid (1.2 equivalents) is added dropwise over 30 minutes, maintaining the reaction temperature between 20°C and 30°C using external cooling.^[14]
 - After the addition is complete, the mixture is stirred for an additional hour at room temperature.^[14]

- The reaction mixture is then poured onto an ice-water mixture.[14]
- The product is extracted with dichloromethane.[14]
- The combined organic extracts are washed with water, dried over magnesium sulfate, and the solvent is evaporated under reduced pressure to yield 3-nitrobenzotrifluoride as a pale-yellow oil.[14]

Note: Detailed experimental protocols for the synthesis of **3-Methoxy-5-nitrobenzotrifluoride** are not readily available in public literature and are often proprietary. The synthesis would likely involve the nitration of 3-methoxybenzotrifluoride, with the methoxy and trifluoromethyl groups directing the incoming nitro group.

Comparative Performance Data

Direct, quantitative comparisons of performance metrics such as reactivity in specific reactions or biological activity are scarce in publicly available literature. However, some qualitative inferences can be drawn based on the electronic properties of the substituents.


Reactivity:

The presence of the electron-donating methoxy group in **3-Methoxy-5-nitrobenzotrifluoride** would likely make the aromatic ring more susceptible to electrophilic attack compared to the unsubstituted nitrobenzotrifluorides, provided the steric hindrance is not a major factor. Conversely, the electron-withdrawing nature of the trifluoromethyl and nitro groups deactivates the ring towards further electrophilic substitution.

Biological Activity and Toxicity:

While specific comparative biological data is limited, it is known that nitrated aromatic compounds can exhibit toxicity. For instance, **3-Methoxy-5-nitrobenzotrifluoride** has been observed to cause damage to the liver and spleen in animal studies.[14] 4-Nitrobenzotrifluoride may be toxic by ingestion, inhalation, and skin absorption.[13] The biological activity of such compounds is highly dependent on their specific structure and interaction with biological targets. For example, some methoxy-substituted compounds have shown potential in inhibiting receptor tyrosine kinases involved in cancer.[15]

Signaling Pathway Inhibition by Related Compounds:

[Click to download full resolution via product page](#)

Caption: Inhibition of EGFR and VEGFR-2 signaling by anilinoquinazoline derivatives.[15]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of these isomers. While a comprehensive comparative dataset is not available, individual spectral data can be found in various databases.

Key Spectroscopic Features:

- **¹H NMR:** The chemical shifts and splitting patterns of the aromatic protons are highly indicative of the substitution pattern. The methoxy group in **3-Methoxy-5-nitrobenzotrifluoride** will present a characteristic singlet peak.

- ^{13}C NMR: The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the electronic effects of the substituents.
- IR Spectroscopy: The vibrational frequencies of the C-F, N-O (from the nitro group), and C-O (from the methoxy group) bonds provide characteristic absorption bands for each isomer. ATR-IR spectra for **3-Methoxy-5-nitrobenzotrifluoride** are available.[16]
- Mass Spectrometry: The fragmentation patterns observed in mass spectrometry can help in distinguishing between the isomers. Mass spectra for **3-Methoxy-5-nitrobenzotrifluoride** are available from NIST.[17]

Conclusion

3-Methoxy-5-nitrobenzotrifluoride and its isomeric counterparts are valuable chemical intermediates with distinct physicochemical properties. While detailed comparative performance data remains limited in the public domain, an understanding of their synthesis and the electronic effects of their substituents can guide researchers in their selection and application. The provided data and protocols serve as a foundation for further investigation and utilization of these versatile compounds in drug development and other areas of chemical synthesis. Further research is warranted to generate direct comparative data on their reactivity and biological profiles to fully elucidate their relative advantages in specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxy-5-nitrobenzotrifluoride | CAS: 328-79-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 3-METHOXY-5-NITROBENZOTRIFLUORIDE | 328-79-0 | INDOFINE Chemical Company [indofinechemical.com]
- 3. 2-Nitrobenzotrifluoride(384-22-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]
- 5. innospk.com [innospk.com]
- 6. 4-ニトロベンゾトリフルオリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Nitro-alpha,alpha,alpha-trifluorotoluene | C7H4F3NO2 | CID 9795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. aksci.com [aksci.com]
- 10. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]
- 11. 4-Nitrobenzotrifluoride | 402-54-0 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Nitrobenzotrifluoride | 402-54-0 | Benchchem [benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. benchchem.com [benchchem.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. 3-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- To cite this document: BenchChem. [A Comparative Analysis of 3-Methoxy-5-nitrobenzotrifluoride and its Isomeric Counterparts]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297831#comparison-of-3-methoxy-5-nitrobenzotrifluoride-with-other-nitrated-benzotrifluorides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com